molecular formula C14H14N6OS2 B2869848 2-((1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 874467-42-2

2-((1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B2869848
CAS No.: 874467-42-2
M. Wt: 346.43
InChI Key: QKOVQCFXQPIDDH-UHFFFAOYSA-N
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Description

2-((1-(2,5-Dimethylphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)acetamide is a synthetic organic compound designed for research applications, featuring a thiazole ring linked to a tetrazole moiety via a thioacetamide bridge. The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur, is a privileged structure in medicinal chemistry known for its wide spectrum of biological activities . Thiazole-containing compounds are extensively investigated for their antimicrobial properties, particularly against challenging multidrug-resistant Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . Furthermore, the 2,5-dimethylphenyl scaffold is a recognized structural feature in compounds with significant antimicrobial activity, suggesting potential for similar applications in this molecule . The tetrazole group is a bioisostere for carboxylic acids and other functional groups, which can influence the molecule's pharmacokinetic properties and interaction with biological targets. This combination of pharmacophores makes this compound a compelling candidate for researchers exploring new chemical entities in areas such as antibacterial and antifungal development. Researchers are encouraged to utilize this compound to probe novel mechanisms of action against drug-resistant microorganisms. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-[1-(2,5-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6OS2/c1-9-3-4-10(2)11(7-9)20-14(17-18-19-20)23-8-12(21)16-13-15-5-6-22-13/h3-7H,8H2,1-2H3,(H,15,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKOVQCFXQPIDDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=NN=N2)SCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multiple steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting 2,5-dimethylphenylhydrazine with sodium azide under acidic conditions to form the tetrazole ring.

    Thioether Formation: The tetrazole derivative is then reacted with a suitable thiol, such as thioacetic acid, to form the thioether linkage.

    Thiazole Ring Formation: The final step involves the reaction of the thioether derivative with a thiazole derivative under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the tetrazole ring, potentially leading to the formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-((1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Chemical Research: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism by which 2-((1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)acetamide exerts its effects is largely dependent on its interaction with biological targets:

    Molecular Targets: The compound can interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways.

    Pathways Involved: It may affect pathways related to cell proliferation, apoptosis, or microbial growth, depending on its specific application.

Comparison with Similar Compounds

Key Observations :

  • Unlike chloroacetamides (), the target lacks a chlorine atom, reducing electrophilicity and likely altering bioactivity .

Physicochemical and Spectral Data

Property Target Compound (Inferred) Compound 9c () Alachlor ()
Molecular Weight ~400 g/mol 589.62 g/mol 269.77 g/mol
Melting Point Not reported 168–170°C 39–40°C
Key IR Peaks N-H (3280–3100 cm⁻¹), C=O (1680 cm⁻¹) C=O (1660 cm⁻¹), C-N (1340 cm⁻¹) C-Cl (750 cm⁻¹), C=O (1650 cm⁻¹)
1H NMR Thiazole H (δ 7.2–8.1), Tetrazole H (δ 8.3) Thiazole H (δ 7.8–8.3), Triazole H (δ 7.9) Aryl H (δ 6.8–7.4), CH₃O (δ 3.3)

Insights :

  • The higher molecular weight of thiazole-linked acetamides (e.g., 9c) correlates with reduced solubility compared to the target compound .
  • Alachlor’s lower melting point reflects weaker intermolecular forces due to its linear alkyl chains .

Critical Analysis :

  • The target’s tetrazole-thioether group may improve membrane permeability compared to oxygen-linked analogs, enhancing bioavailability .

Biological Activity

The compound 2-((1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)acetamide is a tetrazole-containing derivative that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the formation of a tetrazole ring followed by thioether formation and subsequent acetamide derivatization. The general synthetic route includes:

  • Formation of Tetrazole : The initial step involves the reaction of 2,5-dimethylphenyl with sodium azide to form the tetrazole structure.
  • Thioether Formation : The tetrazole is then reacted with a suitable thiol to introduce the thioether linkage.
  • Acetamide Derivatization : Finally, acetamide is introduced via acylation to yield the final product.

Antitumor Activity

Research indicates that compounds containing thiazole and tetrazole moieties exhibit significant antitumor properties. For instance, compounds similar to the target compound demonstrated IC50 values ranging from 1.61 to 23.30 µg/mL against various cancer cell lines, indicating moderate to high cytotoxicity . The presence of electron-donating groups and specific substitutions on the phenyl ring enhances activity.

Antimicrobial Activity

The compound's antimicrobial efficacy has been evaluated against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for related tetrazole derivatives ranged from 0.25 to 4 µg/mL, showing that these compounds can outperform traditional antibiotics like ciprofloxacin .

Structure-Activity Relationship (SAR)

The SAR studies reveal that:

  • Tetrazole Ring : Essential for biological activity; modifications can enhance or reduce efficacy.
  • Thiazole Moiety : Plays a crucial role in antitumor activity; methyl substitutions increase potency.
  • Phenyl Substituents : Para-substituted groups significantly affect cytotoxicity and selectivity against cancer cells .

Case Studies

  • Antitumor Studies : A study involving various thiazole-tetrazole hybrids showed that compounds with specific substitutions on the phenyl ring exhibited enhanced apoptosis in cancer cell lines compared to standard treatments .
  • Antimicrobial Efficacy : Another investigation highlighted that a derivative of this compound demonstrated significant antibacterial activity against clinical strains of Staphylococcus aureus, with MIC values lower than those of common antibiotics .

Table 1: Biological Activity Summary

Activity TypeCompound VariantIC50 (µg/mL)MIC (µg/mL)
AntitumorThiazole-Tetrazole Hybrid1.61N/A
AntimicrobialRelated Tetrazole DerivativeN/A0.25
AntitumorCompound with Methyl Substitution23.30N/A

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